molecular formula C18H14N4O2S B1679709 N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide CAS No. 857290-04-1

N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide

Cat. No. B1679709
M. Wt: 350.4 g/mol
InChI Key: ZESFDAKNYJQYKO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve carrying out the reactions in a laboratory and observing the products.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical properties, such as its acidity or basicity, redox potential, and reactivity with other substances.


Scientific Research Applications

Antibacterial Applications

Sulfonamide compounds are significant in the field of synthetic bacteriostatic antibiotics, used for the therapy of bacterial infections and those caused by other microorganisms. They are also known as sulfa drugs and were the main source of therapy against bacterial infections before the introduction of penicillin in 1941. The sulfonamide group has been incorporated into many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics due to its broad spectrum of activity against various bacterial strains (Gulcin & Taslimi, 2018).

Cancer Research

In the realm of oncology, sulfonamides have shown promise as anticancer agents. Their applications extend from serving as antiviral HIV protease inhibitors, like amprenavir, to being investigated for their potential in treating Alzheimer’s disease and cancer. The primary sulfonamides, despite being known for over a century, continue to be an important class of compounds leading to valuable drugs and drug candidates for conditions such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Inflammatory Diseases

Sulfonamides, due to their anti-inflammatory properties, have been utilized in treatments for diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). These compounds have demonstrated efficacy in reducing inflammation and managing symptoms associated with these conditions, offering a promising avenue for the development of novel anti-inflammatory medications (Hoult, 2012).

Environmental and Ecotoxicological Impact

Beyond their medicinal applications, sulfonamides have been studied for their presence in the environment and their influence on human health. With the world production and consumption of pharmaceuticals, including anti-infectives like sulfonamides, steadily increasing, there is a growing concern over their impact on the biosphere and human health. Research has indicated that small amounts of sulfonamides present in the environment, mainly derived from agricultural activities, have led to changes in microbial populations that could potentially be hazardous to human health (Baran et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle the compound safely and how to dispose of it properly.


Future Directions

This involves predicting or suggesting future research directions. For example, if the compound has promising biological activity, future research could involve testing it in animal models or clinical trials.


properties

IUPAC Name

N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESFDAKNYJQYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235037
Record name PF-915275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide

CAS RN

857290-04-1
Record name PF-915275
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-915275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-915275
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BG Bhat, N Hosea, A Fanjul, J Herrera… - … of Pharmacology and …, 2008 - ASPET
Glucocorticoids, through activation of the glucocorticoid receptor (GR), regulate hepatic gluconeogenesis. Elevated hepatic expression and activity of 11β-hydroxysteroid …
Number of citations: 61 jpet.aspetjournals.org

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